Cas no 84745-02-8 (Acetic acid,2-[[5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl]oxy]-)

Acetic acid,2-[[5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl]oxy]- structure
84745-02-8 structure
Product name:Acetic acid,2-[[5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl]oxy]-
CAS No:84745-02-8
MF:C16H14N2O4
MW:298.29336
CID:728078
PubChem ID:134828

Acetic acid,2-[[5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl]oxy]- Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl]oxy]-
    • 2-(1-benzyl-5-hydroxyindazol-3-yl)oxyacetic acid
    • 5-Hydroxybendazac
    • DTXSID80233758
    • 84745-02-8
    • SCHEMBL8673918
    • Acetic acid, ((5-hydroxy-1-(phenylmethyl)-1H-indazol-3-yl)oxy)-
    • Inchi: InChI=1S/C16H14N2O4/c19-12-6-7-14-13(8-12)16(22-10-15(20)21)17-18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,21)
    • InChI Key: RBHGJSQCPLSKMB-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O

Computed Properties

  • Exact Mass: 298.095357
  • Monoisotopic Mass: 298.095357
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 84.6

Experimental Properties

  • Density: 1.36
  • Boiling Point: 567.3°C at 760 mmHg
  • Flash Point: 296.9°C
  • Refractive Index: 1.648

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